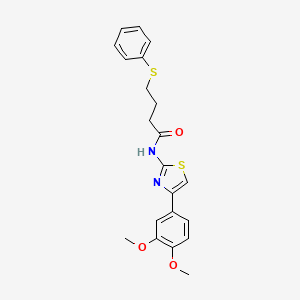

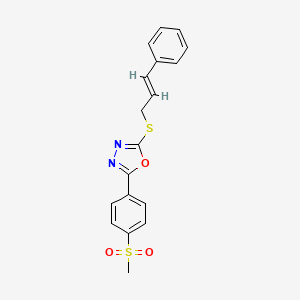

![molecular formula C13H9ClF3N3 B2504036 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile CAS No. 338407-38-8](/img/structure/B2504036.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile involves the creation of versatile intermediates that can be further reacted to produce a variety of trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and can react with 1,2- and 1,3-bisnucleophiles. This intermediate is crucial as it provides a pathway to introduce the trifluoromethyl group into the pyridine ring, which is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties and ability to modulate biological activity .

Molecular Structure Analysis

The molecular structure of compounds like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The trifluoromethyl group attached to the pyridine ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule. This can affect the reactivity of the compound, especially in reactions where the electron density of the pyridine ring is a key factor .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives in the presence of various substituents can be studied through kinetic analyses. For instance, the pyridinolysis of phenyl chloroformates in acetonitrile has been investigated, revealing that the electron-rich formate moiety can conjugate with the pyridine ring π-system. This conjugation is enhanced by strong para π-acceptor substituents, which facilitates the rate-limiting formation of a tetrahedral intermediate. Such studies provide insights into the reactivity of pyridine derivatives and can be extrapolated to understand the behavior of more complex molecules like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile are influenced by its molecular structure. The presence of the trifluoromethyl group imparts a high degree of electronegativity to the molecule, which can affect its boiling point, solubility, and stability. The pyridine and pyrrole rings contribute to the compound's aromaticity, which can influence its UV/Vis absorption properties and its ability to participate in π-π interactions. The kinetics of its reactions, as studied in phenyl chloroformates, suggest that substituents on the pyridine ring can significantly alter the reaction rates and mechanisms, which is important for understanding how the compound might behave under different conditions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Synthesis of Dipyrromethanes

Sodium dithionite-initiated reactions with pyrrole and 1-methylpyrrole produce 5-(trifluoromethyl)dipyrromethanes, highlighting its role in facilitating complex organic reactions (Dmowski et al., 2003).

Formation of Pyrrole Derivatives

The compound is used in the creation of various pyrrole derivatives, demonstrating its versatility in organic chemistry (Chalyk et al., 2009).

Electrocatalysis and Electrochemistry

Electrocatalytic Properties

Studies on Os2+ functionalised pyrrole monomer have shown its potential in electrocatalysis and charge transport dynamics, indicating its role in advanced electrochemical applications (Foster et al., 2004).

Electropolymerization Studies

Research into electropolymerized films of polypyrrole cobalt(II) Schiff-base complexes demonstrates its utility in the reduction of gases like O2 and CO2, showcasing its potential in environmental applications (Losada et al., 1995).

Complex Molecular Structures

Formation of Heterodinuclear Complexes

The compound's role in the formation of heterodinuclear complexes with lanthanides and other metals highlights its importance in the study of complex molecular structures (Piguet et al., 1996).

Crystal Structure Analysis

Its use in the synthesis of novel compounds with unique crystal structures demonstrates its application in structural chemistry (Shen et al., 2012).

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1-methylpyrrol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3/c1-20-4-2-3-11(20)9(6-18)12-10(14)5-8(7-19-12)13(15,16)17/h2-5,7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNPPBPABKEVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

methanone](/img/structure/B2503964.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)